molecular formula C3H6FIZn B6294861 3-Fluoropropylzinc iodide, 0.50 M in THF CAS No. 1037176-27-4

3-Fluoropropylzinc iodide, 0.50 M in THF

Cat. No. B6294861
CAS RN: 1037176-27-4
M. Wt: 253.4 g/mol
InChI Key: OOWSBMCNMRPNGD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoropropylzinc iodide, 0.50 M in THF is a versatile organometallic reagent used in organic synthesis. It is a colorless liquid, which is usually stored in a sealed container at room temperature. In the presence of a Lewis acid, 3-fluoropropylzinc iodide can react with various electrophilic substrates and undergo a variety of substitution and addition reactions. It is also used in the synthesis of complex molecules, such as pharmaceuticals, agrochemicals, and natural products.

Scientific Research Applications

3-Fluoropropylzinc iodide has been used in a variety of scientific research applications. It has been used in the synthesis of complex molecules, such as pharmaceuticals, agrochemicals, and natural products. It has also been used in the synthesis of heterocycles, such as imidazoles, pyridines, and quinolines. In addition, it has been used in the synthesis of polycyclic aromatic hydrocarbons and in the synthesis of polymers.

Mechanism of Action

The mechanism of action of 3-fluoropropylzinc iodide is based on the addition of the zinc iodide to the electrophilic substrate. The reaction is typically carried out in the presence of a Lewis acid, which activates the zinc iodide, allowing it to react with the substrate. The reaction proceeds via a nucleophilic addition, with the zinc iodide acting as a nucleophile and the substrate acting as an electrophile.
Biochemical and Physiological Effects
3-Fluoropropylzinc iodide has not been studied for its biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals.

Advantages and Limitations for Lab Experiments

3-Fluoropropylzinc iodide has several advantages for laboratory experiments. It is a versatile reagent that can be used in a variety of substitution and addition reactions. It is relatively inexpensive and easy to obtain. Furthermore, it is stable and can be stored for long periods of time.
However, there are also some limitations to the use of 3-fluoropropylzinc iodide in laboratory experiments. It can be difficult to purify the product and it can be difficult to control the yield of the reaction. In addition, the reaction is typically carried out in an inert atmosphere, which can be difficult to achieve in a laboratory setting.

Future Directions

There are several possible future directions for the use of 3-fluoropropylzinc iodide. It could be used in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. It could also be used in the synthesis of polymers or other materials. In addition, it could be used in the synthesis of heterocycles, such as imidazoles, pyridines, and quinolines. Finally, it could be used in the synthesis of polycyclic aromatic hydrocarbons.

Synthesis Methods

3-Fluoropropylzinc iodide is synthesized from the reaction of zinc iodide and 3-fluoropropyl bromide in the presence of a Lewis acid such as aluminum chloride or boron trifluoride. The reaction is typically carried out at room temperature in an inert atmosphere. The product is then isolated by distillation or crystallization.

properties

IUPAC Name

1-fluoropropane;iodozinc(1+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F.HI.Zn/c1-2-3-4;;/h1-3H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWSBMCNMRPNGD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CCF.[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6FIZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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